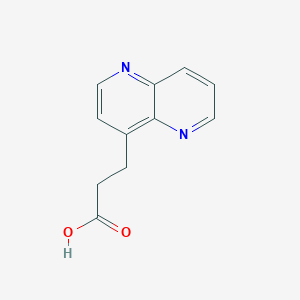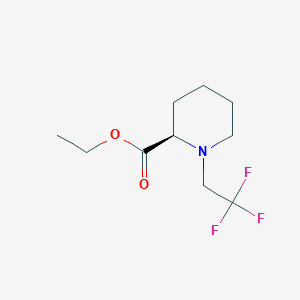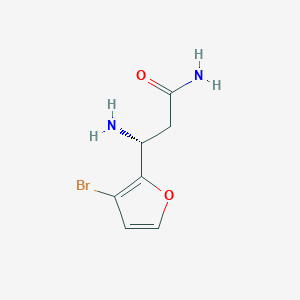
(3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide: is an organic compound that features a brominated furan ring attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide typically involves the bromination of a furan derivative followed by amination and amidation reactions. The specific synthetic route may vary, but a common approach includes:
Bromination: Starting with furan, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Amination: The brominated furan is then subjected to nucleophilic substitution with an appropriate amine to introduce the amino group.
Amidation: Finally, the amino group is reacted with a suitable acylating agent to form the propanamide moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or under catalytic conditions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amino alcohols or amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Building Block: (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Biochemical Probes: The compound can be used as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Due to its unique structure, the compound is investigated for potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry:
Material Science: The compound may find applications in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The brominated furan ring and the amino group are key functional groups that interact with molecular targets, influencing biological pathways.
Comparaison Avec Des Composés Similaires
(3R)-3-Amino-3-(2-furyl)propanamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
(3R)-3-Amino-3-(3-chlorofuran-2-yl)propanamide: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
(3R)-3-Amino-3-(3-iodofuran-2-yl)propanamide: Features an iodine atom, which may affect its reactivity and interactions with biological targets.
Uniqueness: The presence of the bromine atom in (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific interactions with biological molecules. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C7H9BrN2O2 |
|---|---|
Poids moléculaire |
233.06 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(3-bromofuran-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2O2/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)/t5-/m1/s1 |
Clé InChI |
DJVAWEVBWHCNPK-RXMQYKEDSA-N |
SMILES isomérique |
C1=COC(=C1Br)[C@@H](CC(=O)N)N |
SMILES canonique |
C1=COC(=C1Br)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



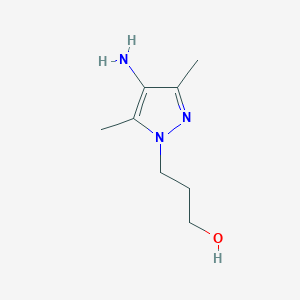
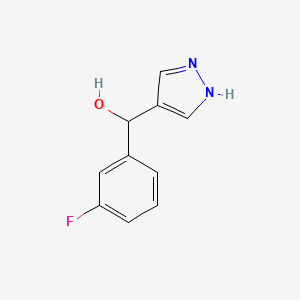
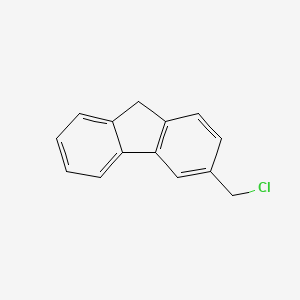
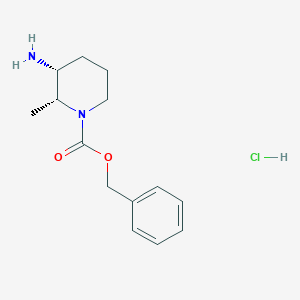
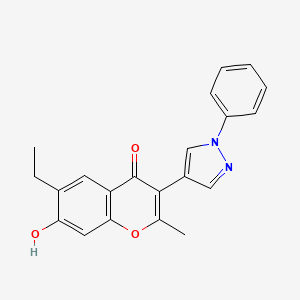

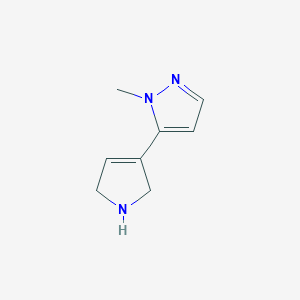
![3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)

